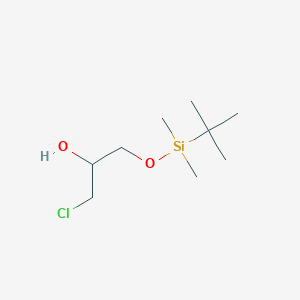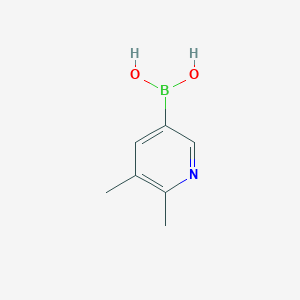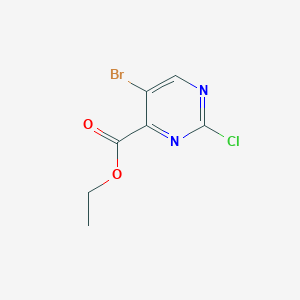
3-(甲基氨基)丙酰胺盐酸盐
描述
3-(Methylamino)propanamide hydrochloride, also known as N3-Methyl-β-alaninamide hydrochloride, is a chemical compound with the molecular formula C4H11ClN2O . Its molecular weight is 138.598 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(Methylamino)propanamide hydrochloride consists of 4 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 11448361 .科学研究应用
加工食品中的丙烯酰胺
研究已广泛研究丙烯酰胺,这是一种与“3-(甲基氨基)丙酰胺盐酸盐”在官能团相似性相关的化学物质。丙烯酰胺存在于经过热加工的食品中,由于其神经毒性和致癌性而备受关注。用于食品中丙烯酰胺检测的生物传感器的开发和应用突出了确保食品安全和公共卫生的重要性。生物传感器提供了一种简单、快速且灵敏的丙烯酰胺浓度测定方法,支持通过饮食摄入减轻接触的努力(Pundir、Yadav 和 Chhillar,2019)。
化学物质对环境和健康的影响
对 3-单氯-1,2-丙二醇 (3-MCPD) 和百草枯二氯化物等化学物质的研究突出了评估和管理化学化合物对环境和健康影响的更广泛背景。例如,在水解植物蛋白中发现的痕量 3-MCPD 已被研究其致癌潜力,强调了了解化学毒性和作用机制以告知监管标准和保护公共卫生的重要性(Lynch 等,1998)。
新型材料和聚合物
对聚酰亚胺的聚合物和衍生物(如聚琥珀酰亚胺)的研究展示了化学化合物在开发用于医疗和其他用途的生物相容性和可降解材料中的应用。这些研究强调了化学合成在创造新材料中的作用,这些材料可以服务于广泛的应用,从药物输送系统到环保包装解决方案(Jalalvandi 和 Shavandi,2018)。
属性
IUPAC Name |
3-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-6-3-2-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETTVXHAPCTHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)

![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)









